

# The Versatile Scaffold: Ethyl 6-methylpyridazine-3-carboxylate in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name:	<i>Ethyl 6-methylpyridazine-3-carboxylate</i>
Cat. No.:	B1419516

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## Introduction: The Pyridazine Core - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads researchers to a class of heterocyclic compounds known for their diverse biological activities: the pyridazines. Among these, **Ethyl 6-methylpyridazine-3-carboxylate** stands out as a particularly valuable and versatile building block. Its unique electronic properties and structural features make it a cornerstone in the synthesis of a new generation of targeted therapeutics. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the applications and experimental protocols involving this key chemical intermediate. The pyridazine ring is characterized by its weak basicity and high dipole moment, which facilitates crucial interactions with biological targets.<sup>[1]</sup>

The inherent polarity of the pyridazine nucleus and its capacity for dual hydrogen-bonding are instrumental in its role in molecular recognition, particularly in the competitive inhibition of kinases.<sup>[1][2]</sup> This document will explore the utility of **Ethyl 6-methylpyridazine-3-carboxylate** in the development of kinase inhibitors and other therapeutic agents, providing detailed protocols and explaining the scientific rationale behind its application.

## Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of **Ethyl 6-methylpyridazine-3-carboxylate** is fundamental to its effective use in synthesis and drug design.

Property	Value	Source
CAS Number	64210-57-7	MySkinRecipes
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	MySkinRecipes
Molecular Weight	166.18 g/mol	MySkinRecipes
Appearance	Off-white to light yellow crystalline powder	Internal Data
Solubility	Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.	Internal Data
Storage	Store at room temperature in a dry, well-ventilated place.	MySkinRecipes

## Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

**Ethyl 6-methylpyridazine-3-carboxylate** serves as a critical starting material for the synthesis of a wide array of biologically active molecules. Its utility spans across multiple therapeutic areas, with a pronounced impact on the development of kinase inhibitors for oncology and inflammatory diseases.

### A Key Intermediate for Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors, where it often plays a pivotal role in binding to the hinge region of the kinase's ATP-binding pocket.<sup>[3]</sup> The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions that stabilize the inhibitor-enzyme complex.<sup>[1]</sup>

c-Met Kinase Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in various cancers.<sup>[4]</sup> Several c-Met inhibitors incorporating a pyridazine or pyridazinone core have been developed.<sup>[5][6]</sup> The

general structure of these inhibitors often features a substituted pyridazine ring that anchors the molecule in the ATP binding site. **Ethyl 6-methylpyridazine-3-carboxylate** provides a convenient entry point for the synthesis of such compounds, where the ethyl ester can be readily converted to an amide to introduce further diversity and target-specific interactions.

**Janus Kinase (JAK) Inhibitors:** The JAK/STAT signaling pathway is central to the inflammatory response, and its dysregulation is a hallmark of many autoimmune diseases.<sup>[7][8]</sup> Consequently, JAK inhibitors have emerged as an important class of therapeutics. The pyridazine core has been successfully incorporated into potent and selective JAK inhibitors.<sup>[9]</sup> For instance, novel inhibitors of Tyrosine Kinase 2 (TYK2), a member of the JAK family, have been developed featuring an N-(methyl-d3)pyridazine-3-carboxamide skeleton, demonstrating the adaptability of the pyridazine scaffold in targeting specific kinase isoforms.<sup>[10]</sup>

## Experimental Protocols

### Protocol 1: Synthesis of Ethyl 6-methylpyridazine-3-carboxylate

This protocol describes a robust and scalable one-pot, three-component synthesis of **Ethyl 6-methylpyridazine-3-carboxylate**, adapted from established methods for pyridazine synthesis.<sup>[11][12][13]</sup> The reaction involves the condensation of a  $\beta$ -ketoester with a glyoxal derivative in the presence of hydrazine.

#### Materials:

- Ethyl 2-methyl-3-oxobutanoate
- Methylglyoxal (40% solution in water)
- Hydrazine hydrate
- Ethanol
- Acetic acid (glacial)
- Sodium bicarbonate
- Ethyl acetate

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add methylglyoxal (1.1 equivalents).
- Add a catalytic amount of glacial acetic acid to the mixture.
- Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
- After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford **Ethyl 6-methylpyridazine-3-carboxylate** as a solid.

Causality Behind Experimental Choices:

- The use of a catalytic amount of acetic acid facilitates the initial condensation reaction.

- The dropwise addition of hydrazine hydrate helps to control the exothermicity of the reaction.
- The workup with sodium bicarbonate neutralizes the acidic catalyst and any unreacted starting materials.

## Protocol 2: Derivatization to a c-Met Inhibitor Scaffold

This protocol outlines the conversion of **Ethyl 6-methylpyridazine-3-carboxylate** to a key amide intermediate, a common step in the synthesis of pyridazine-based kinase inhibitors.[\[5\]](#)

Materials:

- **Ethyl 6-methylpyridazine-3-carboxylate**
- 3-fluoro-4-methoxyaniline
- Trimethylaluminum (2.0 M solution in toluene)
- Toluene (anhydrous)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware for air-sensitive reactions

Procedure:

- Dissolve 3-fluoro-4-methoxyaniline (1.1 equivalents) in anhydrous toluene under an inert atmosphere.
- Cool the solution to 0 °C and slowly add trimethylaluminum (1.2 equivalents).
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Add a solution of **Ethyl 6-methylpyridazine-3-carboxylate** (1 equivalent) in anhydrous toluene to the reaction mixture.
- Heat the reaction to 80 °C and monitor its progress by TLC.
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

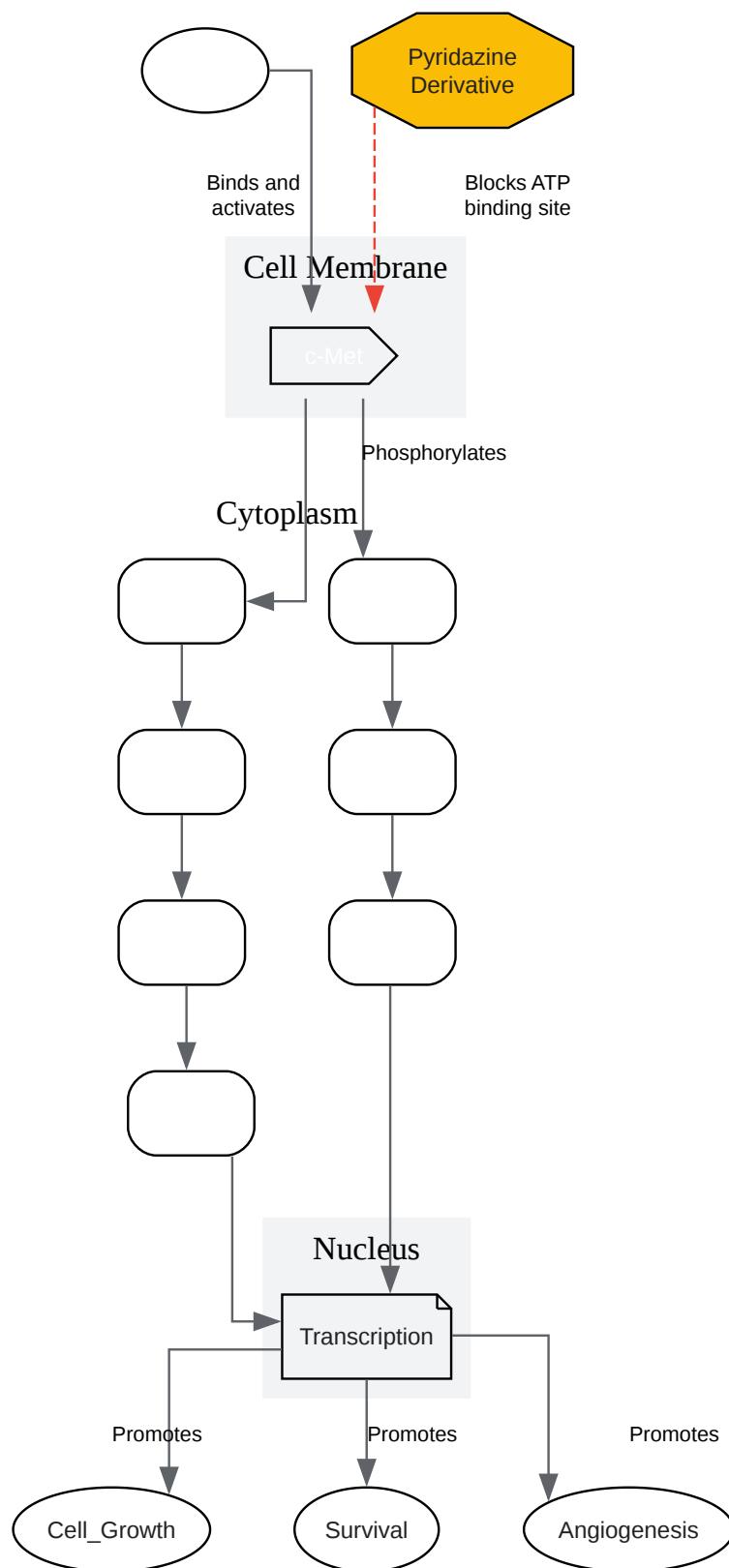
- Filter the resulting suspension through a pad of celite and wash with ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired N-(3-fluoro-4-methoxyphenyl)-6-methylpyridazine-3-carboxamide.

Causality Behind Experimental Choices:

- Trimethylaluminum is a highly effective reagent for the direct amidation of esters, proceeding through a stable tetrahedral intermediate.
- The reaction is performed under an inert atmosphere to prevent the decomposition of the organoaluminum reagent.
- The careful quenching at low temperature is necessary to safely manage the exothermic reaction with water.

## Signaling Pathway and Mechanism of Action

Derivatives of **Ethyl 6-methylpyridazine-3-carboxylate** have shown significant promise as inhibitors of the c-Met signaling pathway. Aberrant activation of this pathway is a key driver in many cancers, promoting cell proliferation, survival, migration, and angiogenesis.[\[5\]](#)



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Caption: The c-Met signaling pathway and the inhibitory action of a pyridazine-based compound.

The pyridazine-based inhibitor, synthesized from **Ethyl 6-methylpyridazine-3-carboxylate**, acts as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, Hepatocyte Growth Factor (HGF), thereby blocking the downstream activation of pro-survival and pro-proliferative pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.

## Conclusion and Future Directions

**Ethyl 6-methylpyridazine-3-carboxylate** has firmly established itself as a cornerstone in the medicinal chemist's toolbox. Its synthetic accessibility and the unique properties of the pyridazine core have enabled the development of a new generation of targeted therapies, particularly in the realm of kinase inhibition. The protocols and insights provided in this application note are intended to empower researchers to further explore the potential of this versatile scaffold. Future research will likely focus on the development of even more selective and potent inhibitors for a range of kinases, as well as the exploration of novel therapeutic applications for pyridazine derivatives in areas beyond oncology and inflammation. The continued investigation into the structure-activity relationships of compounds derived from **Ethyl 6-methylpyridazine-3-carboxylate** will undoubtedly lead to the discovery of new and improved medicines.

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